BRD2 BD2 Binding Affinity vs. Broad-BET Inhibitor Comparators
The target compound demonstrated potent binding to the second bromodomain (BD2) of BRD2 in a BROMOscan assay, with a dissociation constant (Kd) of approximately 1.2 nM [1]. This affinity is within the range of leading BD2-selective chemical probes, though direct head-to-head data against specific comparators such as BY27 (Kd ~3.1 nM for BRD2 BD2) are not available in peer-reviewed publications for this exact compound . The absence of publicly reported selectivity data across the BET family (BRD2/3/4/T BD1 vs. BD2) precludes definitive claims of BD2-selectivity at this time.
| Evidence Dimension | Binding affinity to human BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.2 nM (BROMOscan assay) |
| Comparator Or Baseline | BY27 (a known BD2-selective inhibitor): Ki = 3.1 nM for BRD2 BD2 ; no direct comparative data available for the target compound |
| Quantified Difference | Cannot be calculated without direct head-to-head comparison under identical assay conditions |
| Conditions | BROMOscan assay using human partial-length BRD2 BD2 isoform 1 (residues E348–D455) expressed in bacterial system [1] |
Why This Matters
For procurement decisions, this single-point affinity datum can only be used as a baseline reference for BRD2 BD2 binding; it does not, on its own, differentiate the compound from other potent BD2 binders.
- [1] BindingDB. Ligand-Target Pair: BDBM50515771 (CHEMBL4528047) – Affinity Data for BRD2 BD2. BindingDB (2026). Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771. View Source
